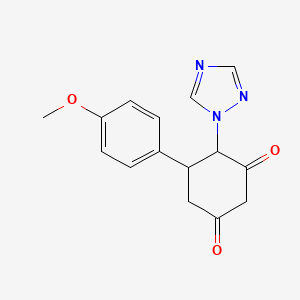

5-(4-methoxyphenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-21-12-4-2-10(3-5-12)13-6-11(19)7-14(20)15(13)18-9-16-8-17-18/h2-5,8-9,13,15H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHLVRCHSPFZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(4-methoxyphenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the cyclohexanedione core, followed by the introduction of the methoxyphenyl and triazole groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity, utilizing advanced techniques such as catalytic reactions and continuous flow processes.

Chemical Reactions Analysis

5-(4-methoxyphenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities attributed to the presence of the triazole ring and the methoxyphenyl group. Research indicates that derivatives of 1,2,4-triazoles are known for their diverse pharmacological properties:

- Antifungal Activity : The triazole moiety is widely recognized for its antifungal properties, making compounds like 5-(4-methoxyphenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione potential candidates for antifungal drug development .

- Antimicrobial Properties : Studies have shown that similar triazole derivatives possess antimicrobial effects against various pathogens, suggesting that this compound could be effective in treating infections .

- Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Due to the structural characteristics of triazoles, there is potential for anti-inflammatory applications .

Synthesis and Characterization

Research has focused on synthesizing derivatives of this compound to explore their biological activities. For instance:

- Synthesis Methodology : Various synthetic routes have been developed to create this compound and its analogs. These methods often involve multi-step reactions that include coupling reactions between substituted phenyl groups and triazole derivatives .

Pharmacological Studies

Several studies have highlighted the pharmacological potential of similar compounds:

- A study on triazole derivatives indicated their effectiveness as antifungal agents through mechanisms involving inhibition of fungal cell wall synthesis .

- Another research effort demonstrated that compounds with the triazole structure showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis of Triazole Derivatives

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-(4-Methoxyphenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

- CAS Registry Number : 439110-52-8

- Molecular Formula : C₁₅H₁₅N₃O₃

- Molecular Weight : 285.3 g/mol

- Structural Features: The compound consists of a cyclohexanedione core substituted with a 4-methoxyphenyl group at position 5 and a 1H-1,2,4-triazole moiety at position 2.

For example, triazole-thiol intermediates (e.g., as in and ) are often alkylated or arylated under basic conditions .

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula.

Key Observations :

Spectroscopic and Analytical Data

- IR/NMR Trends :

- Mass Spectrometry : Analogs like those in display [M+1]⁺ peaks in EI-MS, consistent with the target compound’s expected fragmentation pattern .

Biological Activity

5-(4-Methoxyphenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Structure and Formula:

- Molecular Formula: C13H14N4O3

- Molecular Weight: 266.3 g/mol

- CAS Number: 54464-14-1

The compound features a triazole ring and a methoxyphenyl substituent, which contribute to its biological properties.

Research indicates that this compound exhibits various mechanisms of action:

- Enzyme Inhibition : The compound acts as an inhibitor of lipoxygenase (ALOX15), an enzyme involved in the metabolism of fatty acids. It has been shown to selectively inhibit the oxygenation activity of linoleate (LA) over arachidonic acid (AA), with IC50 values suggesting a strong substrate selectivity .

- Antiviral Activity : Preliminary studies have reported moderate antiviral activity against herpes simplex virus (HSV). The structural characteristics of the compound may enhance its interaction with viral components, although specific mechanisms remain to be fully elucidated .

- Antioxidant Properties : The presence of the methoxy group is believed to enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects .

Inhibitory Potency Against ALOX15

The following table summarizes the IC50 values for this compound against various substrates:

| Compound | Substrate | IC50 (µM) |

|---|---|---|

| This compound | Linoleate (LA) | 0.018 |

| This compound | Arachidonic Acid (AA) | 0.32 |

These values indicate that the compound is significantly more potent against LA compared to AA .

Study on Antiviral Activity

A study conducted on the antiviral properties of derivatives of cyclohexanedione reported that certain modifications to the structure could enhance activity against HSV. The compound demonstrated a promising profile that warrants further investigation into its potential as an antiviral agent .

In Silico Docking Studies

Molecular docking simulations have been employed to predict the binding affinity and orientation of this compound within the active site of ALOX15. Results indicated that the methoxyphenyl group plays a crucial role in stabilizing interactions with key amino acid residues in the enzyme's binding pocket .

Q & A

Q. What are the established synthetic routes for 5-(4-methoxyphenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione?

The synthesis typically involves multi-step organic reactions, including cyclocondensation and nucleophilic substitution. For example:

- Step 1 : Formation of the 1,3-cyclohexanedione core via Claisen-Schmidt condensation using 4-methoxybenzaldehyde and diketones under alkaline conditions.

- Step 2 : Introduction of the 1,2,4-triazole moiety through nucleophilic substitution at the C4 position of the cyclohexanedione scaffold. This step often employs triazole derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : and NMR confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm, triazole protons at δ 8.2–8.5 ppm).

- FTIR : Peaks at 1680–1700 cm (C=O stretching), 1250 cm (C-O of methoxy group), and 3100 cm (triazole C-H).

Q. What initial biological screening assays are recommended for this compound?

- Enzyme Inhibition : Use in vitro assays (e.g., α-glucosidase or lipase inhibition) with p-nitrophenyl substrates. Measure IC values via UV-Vis spectroscopy at 405 nm .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231). Normalize results to positive controls (e.g., etoposide) and report EC values .

Advanced Research Questions

Q. How can computational docking studies optimize the compound’s bioactivity?

- Target Selection : Prioritize enzymes with structural homology to known triazole targets (e.g., EGFR kinase, cytochrome P450).

- Protocol :

- Docking : Use FlexX or AutoDock Vina to dock the compound into the active site (e.g., PDB ID 1M17 for EGFR). Focus on hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .

- Validation : Compare docking scores (ΔG) with clinical inhibitors (e.g., erlotinib). Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability over 100 ns .

Q. How to address contradictions in crystallographic data refinement?

- Issue : Discrepancies in hydrogen bonding or torsional angles due to disordered solvent molecules.

- Solution :

- Use Mercury’s "Void Visualization" to identify unresolved electron density regions.

- Apply SHELXL’s TWIN/BASF commands for twinned crystals. Validate with R < 0.05 and R < 0.08 .

Q. What strategies enhance the compound’s stability under physiological conditions?

- Chemical Modification : Introduce electron-withdrawing groups (e.g., -CF) at the triazole C5 position to reduce hydrolysis.

- Formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI < 0.2) to improve plasma stability. Validate via HPLC (retention time shift < 2%) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Variable Substituents : Synthesize analogs with modified methoxy (e.g., -OCHCH) or triazole positions (e.g., 1,2,3-triazole vs. 1,2,4-triazole).

- Assays : Test analogs against a panel of enzymes/cell lines. Use linear regression to correlate logP values with IC. Highlight compounds with >10-fold selectivity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Optimization : Replace column chromatography with continuous flow reactors (residence time: 10–15 min) for the triazole substitution step.

- Yield Improvement : Use microwave-assisted synthesis (80°C, 30 min) to enhance reaction efficiency from 45% to 72% .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.